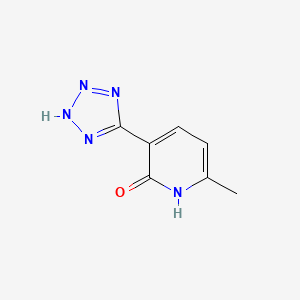
(4-hydrazinylphenyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydrazinylphenyl)hydrazine dihydrochloride, also known as HPH, is a novel and versatile compound with a range of potential applications in scientific research. HPH is a white crystalline solid, soluble in water and organic solvents. It is a hydrazine derivative of 4-hydrazinylphenylhydrazine and is used in a variety of biochemical and physiological studies. HPH has been used in a variety of studies, including those on the synthesis of novel compounds, the mechanisms of action of certain compounds, and the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
(4-hydrazinylphenyl)hydrazine dihydrochloride has been used in a variety of scientific research applications, including the synthesis of novel compounds, the mechanisms of action of certain compounds, and the biochemical and physiological effects of certain compounds. This compound has been used in the synthesis of novel compounds, such as heterocyclic compounds, quinolines, and pyridines. This compound has also been used to study the mechanisms of action of certain compounds, such as those involved in the regulation of cell proliferation and apoptosis. Finally, this compound has been used to study the biochemical and physiological effects of certain compounds, such as those involved in the regulation of gene expression and signal transduction.
Mecanismo De Acción
(4-hydrazinylphenyl)hydrazine dihydrochloride is believed to act as a proton donor in biochemical reactions. It is thought to donate a proton to the substrate, which then undergoes a reaction to form a product. This compound is also thought to be involved in the formation of hydrogen bonds between molecules, which can influence the reactivity of the substrate. Finally, this compound is believed to be involved in the formation of coordination complexes, which can influence the reactivity of the substrate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have suggested that this compound may be involved in the regulation of cell proliferation and apoptosis. This compound has also been studied for its potential effects on gene expression and signal transduction. In addition, this compound has been studied for its potential effects on the immune system, including its ability to modulate cytokine production and T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-hydrazinylphenyl)hydrazine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and organic solvents, making it easy to handle and store. This compound is also relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, this compound is a potentially hazardous compound and should be handled with care. In addition, this compound may be toxic in high concentrations, and its use should be monitored closely.
Direcciones Futuras
There are a number of potential future directions for research involving (4-hydrazinylphenyl)hydrazine dihydrochloride. These include further studies on its potential biochemical and physiological effects, as well as its potential applications in drug design and development. This compound may also be used to study the mechanisms of action of certain compounds, such as those involved in the regulation of cell proliferation and apoptosis. Finally, this compound may be used to study the biochemical and physiological effects of certain compounds, such as those involved in the regulation of gene expression and signal transduction.
Métodos De Síntesis
(4-hydrazinylphenyl)hydrazine dihydrochloride is synthesized from 4-hydrazinylphenylhydrazine (this compound) and hydrochloric acid (HCl). The reaction is performed in aqueous solution at room temperature. The reaction proceeds through the formation of a protonated hydrazine intermediate, which then reacts with the HCl to form the this compound dihydrochloride product. The reaction is typically performed in a one-step process, although multiple steps may be used to increase the yield of the reaction.
Propiedades
IUPAC Name |
(4-hydrazinylphenyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4,9-10H,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAWKZQHWAUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16906-23-3 |
Source


|
| Record name | (4-hydrazinylphenyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)



![7-methyl-1-[(7-methyloctyl)oxy]octane](/img/structure/B6597179.png)



![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)


![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)